![molecular formula C19H23N5O B2539375 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1334370-81-8](/img/structure/B2539375.png)
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, commonly known as INDOPY-1, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of indole-based derivatives and has shown promising results in various studies related to neurological disorders, cancer, and inflammation.
Scientific Research Applications
σ1 Receptor Antagonist for Pain Management
The compound has been identified as a potent σ1 receptor (σ1R) antagonist, showing promise as a clinical candidate for the treatment of pain. Its synthesis and pharmacological activity have been explored, highlighting its high aqueous solubility, permeability, and metabolic stability across species. It demonstrated antinociceptive properties in both the capsaicin and partial sciatic nerve ligation models in mice, indicating its potential for pain management applications (Díaz et al., 2020).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of pyrazole and pyrazoline derivatives. For instance, compounds have been synthesized for their potential antibacterial and antifungal activities. Specific derivatives have shown efficacy against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans. This suggests the compound's relevance in developing new antimicrobial agents (Hassan, 2013).
Antiviral Activity
Further investigations have explored the anti-HIV activities of pyrazole derivatives. Notably, new 5-substituted piperazinyl-4-nitroimidazole derivatives have been synthesized, targeting the development of non-nucleoside reverse transcriptase inhibitors for HIV treatment. These compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, contributing valuable insights into potential antiviral therapies (Al-Masoudi et al., 2007).
Electrochemical Synthesis Applications
The electrochemical synthesis of arylthiobenzazoles via the oxidation of related compounds in the presence of nucleophiles has been documented. This showcases the compound's utility in facilitating the synthesis of new chemical entities through electrochemical methods, expanding the toolkit available for chemical synthesis and potentially leading to novel therapeutic agents (Amani & Nematollahi, 2012).
Neuroprotective Activities
Derivatives containing the benzylpiperazine moiety have been synthesized and evaluated for their neuroprotective activities. These studies have shown promising results in protecting against cellular damage and improving survival in models of cerebral ischemia, underscoring the compound's potential in developing treatments for neurological conditions (Gao et al., 2022).
properties
IUPAC Name |
2-indol-1-yl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(16-23-9-6-17-4-1-2-5-18(17)23)22-13-10-21(11-14-22)12-15-24-8-3-7-20-24/h1-9H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCUMOVCDDPMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone |
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